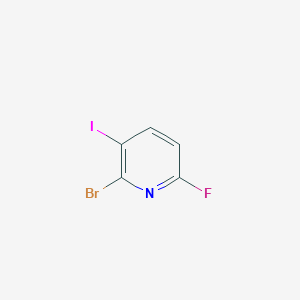

2-Bromo-6-fluoro-3-iodopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-6-fluoro-3-iodopyridine is a halogenated pyridine derivative that has a bromine, a fluorine, and an iodine atom attached to the pyridine ring . It is a compound of interest in the field of chemistry due to its potential applications in various reactions.

Synthesis Analysis

The synthesis of this compound and similar compounds involves complex chemical reactions. For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another example is the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis

The molecular formula of this compound is C5H2BrFIN . The average mass is 283.892 Da and the monoisotopic mass is 282.849335 Da . The InChI code is 1S/C5H2BrFIN/c6-5-3(8)1-2-4(7)9-5/h1-2H .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors. For instance, the Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides with aryl boronates are widely used in the synthesis of heteroarenes . The site-selectivity of these reactions is influenced by the intrinsic polarities of the ring carbons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 301.88 . It is a solid powder at ambient temperature . More detailed properties like melting point, boiling point, and density are not available in the retrieved sources.科学的研究の応用

Halogen-rich Intermediate for Synthesis

2-Bromo-6-fluoro-3-iodopyridine is valued in synthetic chemistry for its potential as a halogen-rich intermediate. The synthesis of halogenated pyridines, similar to this compound, has been explored for creating pentasubstituted pyridines. These compounds are crucial for developing new molecules with desired functionalities for further chemical manipulations, highlighting the compound's significance in constructing complex molecular architectures in medicinal chemistry research (Wu et al., 2022).

Silyl-Mediated Halogen Exchange

The silyl-mediated halogen exchange in pyridines demonstrates the chemical versatility of halogenated pyridines, providing insights into synthetic strategies that might be applicable to this compound. This process involves the conversion of chloropyridines to their bromo and iodo counterparts, showcasing the compound's potential role in facilitating halogen exchange reactions for synthesizing variously substituted pyridines (Schlosser & Cottet, 2002).

Fluorescence Probe Development

Although not directly related to this compound, the development of fluorescence probes based on the manipulation of halogenated pyridines indicates the broader applicability of such compounds in sensor technology. A study discussed the creation of a ratiometric fluorescence probe for zinc ions, suggesting that modifications of halogenated pyridines could lead to the development of new sensing materials for biological and environmental applications (Ajayaghosh et al., 2005).

Magnesiation and Functionalization

The magnesiation of pyridine N-oxides, including derivatives of halogenated pyridines, has been utilized for functionalizing these compounds, further emphasizing the utility of this compound in complex synthesis pathways. This strategy enables regioselective magnesiation in the presence of other halogens, allowing for subsequent transformations into valuable synthetic intermediates and target molecules, including natural products (Duan et al., 2009).

Safety and Hazards

特性

IUPAC Name |

2-bromo-6-fluoro-3-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-5-3(8)1-2-4(7)9-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYNZSULNQBXTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)isochroman-1-one](/img/structure/B2724429.png)

![N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide](/img/structure/B2724433.png)

![2,6-dichloro-N-methyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2724441.png)

![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)